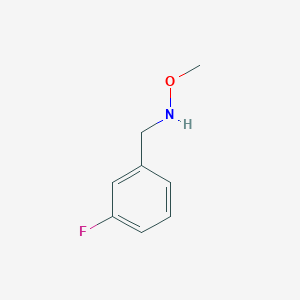

Benzenemethanamine, 3-fluoro-N-methoxy-

Description

BenchChem offers high-quality Benzenemethanamine, 3-fluoro-N-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 3-fluoro-N-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIVOFAFIGZNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478549 | |

| Record name | BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543730-70-7 | |

| Record name | BENZENEMETHANAMINE, 3-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-N-methoxybenzylamine and its Isomers: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Fluoro-N-methoxybenzylamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of information on this specific N-alkoxylated isomer, this guide also details the properties, synthesis, and applications of its structurally related and more extensively characterized isomers, thereby offering a foundational understanding for the exploration of this class of compounds.

Introduction and Identification

While a dedicated CAS number for 3-Fluoro-N-methoxybenzylamine is not readily found in public chemical databases, indicating it may be a novel or less common compound, its structure is defined by a benzylamine core with a fluorine atom at the 3-position of the benzene ring and a methoxy group attached to the nitrogen atom.

For reference and comparative analysis, this guide will also cover the following closely related isomers with ring-substituted methoxy groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES |

| 4-Fluoro-3-methoxybenzylamine | 508177-67-1 | C8H10FNO | 155.17 | COC1=C(C=CC(=C1)CN)F[1] |

| 3-Fluoro-4-methoxybenzylamine | Not available | C8H10FNO | 155.17 | COC1=CC(=C(C=C1)F)CN |

| 3-Fluoro-2-methoxybenzylamine | 916420-49-0 | C8H10FNO | 155.17 | COC1=C(C=CC(=C1)F)CN |

Synthesis and Experimental Protocols

The synthesis of the target compound, 3-Fluoro-N-methoxybenzylamine, would likely proceed through the N-alkoxylation of 3-fluorobenzylamine or the reduction of a corresponding N-methoxyimine. A general synthetic approach is outlined below.

General Synthesis of N-Alkoxyamines

N-alkoxyamines can be synthesized through several methods. A common approach involves the reaction of a nitroxide with an alkyl halide in the presence of a copper(I) salt, a method known as atom transfer radical addition (ATRA). Another route is the interception of carbon-centered radicals, generated from various precursors, by nitroxides.

Proposed Synthesis of 3-Fluoro-N-methoxybenzylamine

A plausible synthetic route to 3-Fluoro-N-methoxybenzylamine could involve the reductive amination of 3-fluorobenzaldehyde with O-methylhydroxylamine.

Experimental Protocol:

-

Imine Formation: To a solution of 3-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol, add O-methylhydroxylamine hydrochloride (1.1 equivalents) and a mild base like sodium acetate (1.2 equivalents). Stir the mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Role in Drug Discovery and Development

The incorporation of fluorine and N-alkoxyamine moieties into molecules can significantly impact their pharmacological properties.

The Influence of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine in drug candidates is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small size can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is strong, which can block metabolic oxidation at that position.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

-

Improved Pharmacokinetics: Altered lipophilicity and membrane permeability can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.

The Significance of the N-Alkoxyamine Moiety

N-alkoxyamines are a class of compounds with diverse applications. In the context of drug discovery, they are explored as:

-

Prodrugs: The N-O bond can be designed to cleave under specific physiological conditions, releasing an active therapeutic agent.

-

Theranostic Agents: Some alkoxyamines can generate radicals, which can be exploited for therapeutic purposes, while the resulting nitroxide can be used for imaging.[2]

-

Metabolic Modulators: The N-oxide functionality, present in some related compounds, can influence a molecule's solubility and membrane permeability.[3] Tertiary alkylamino moieties can undergo metabolic N-oxidation to form N-oxide products.[4]

Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, and the ability to modify these structures, for instance by introducing a nitrogen atom, can lead to new drug candidates with altered biological properties.[5]

Safety and Handling

Given the absence of a specific safety data sheet for 3-Fluoro-N-methoxybenzylamine, the safety precautions for structurally similar benzylamines should be followed.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

Hazard Identification

Based on related compounds, 3-Fluoro-N-methoxybenzylamine may be:

-

Harmful if swallowed or in contact with skin.

-

A cause of skin and eye irritation or burns.

-

Harmful to aquatic life.

First Aid Measures

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

3-Fluoro-N-methoxybenzylamine represents a potentially valuable building block for drug discovery, combining the advantageous properties of a fluorinated aromatic ring with the versatile N-alkoxyamine functionality. While direct experimental data for this specific isomer is scarce, this guide provides a solid foundation for its synthesis, potential applications, and safe handling based on the known chemistry of its structural analogs. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

- PubChem. (n.d.). 4-Fluoro-3-methoxybenzylamine. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2009, June 12). Safety Data Sheet: Benzenemethanamine.

- Fisher Scientific. (2023, September 5). Safety Data Sheet: 2-[2-(Dimethylamino)ethoxy]benzylamine.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: Benzenemethanamine, N-phenyl-.

-

Bertin, E., et al. (2014). Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics. PubMed. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-Fluoro-N-methoxy-N-methylbenzamide.

- Studer, A., et al. (2011). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA.

- Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Methoxybenzylamine.

- PubChemLite. (n.d.). 3-fluoro-4-methoxybenzylamine.

- PrepChem. (n.d.). Synthesis of B: 3,5-Dichloro-4-methoxybenzylamine.

- Sigma-Aldrich. (n.d.). 3-Fluoro-2-methoxybenzylamine.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.

- Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.

- ChemicalBook. (2022, July 19). Synthesis and Application of 4-methoxybenzylamine.

- Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.

- National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

-

Al-Obaid, A. M., & El-Subbagh, H. I. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Retrieved from [Link]

- The University of Oklahoma. (2025, January 6). How a Single Nitrogen Atom Could Transform the Future of Drug Discovery.

- Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-methoxybenzyl bromide, 98% 250 mg.

- Sigma-Aldrich. (n.d.). 3-methoxybenzylamine.

Sources

- 1. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkoxyamines: a new family of pro-drugs against cancer. Concept for theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. How a Single Nitrogen Atom Could Transform the Future of Drug Discovery [ou.edu]

Suppliers and commercial availability of 3-Fluoro-N-methoxybenzylamine

Topic: Suppliers and commercial availability of 3-Fluoro-N-methoxybenzylamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-N-methoxybenzylamine is a specialized secondary amine intermediate characterized by the presence of a fluorine atom at the meta position of the aromatic ring and an

This guide addresses the commercial reality of sourcing this compound: it is primarily a Make-on-Demand item. Consequently, this document provides a dual-path strategy:

-

Commercial Sourcing: Navigating aggregators and custom synthesis networks.

-

In-House Synthesis: A validated, step-by-step protocol to synthesize the compound from commodity precursors (3-Fluorobenzaldehyde and

-Methylhydroxylamine), ensuring project continuity when lead times are prohibitive.

Part 1: Chemical Identity & Specifications[1][2]

Before engaging suppliers, it is critical to distinguish this specific

Table 1: Chemical Specifications

| Feature | Specification |

| Chemical Name | |

| Common Name | 3-Fluoro-N-methoxybenzylamine |

| Molecular Formula | |

| Molecular Weight | 155.17 g/mol |

| Structure | 3-F- |

| Key Functionality | Secondary amine, N-alkoxy group (Weinreb-type linkage) |

| CAS Number | Not widely listed in public registries; Search via SMILES |

| SMILES | COc1cccc(CNOC)c1 (Note: Verify specific isomer) |

Part 2: Commercial Landscape & Sourcing Strategy

The "Virtual Inventory" Reality

A search of major global catalogs (Sigma-Aldrich, Enamine, Combi-Blocks) reveals that 3-Fluoro-N-methoxybenzylamine is not typically a stock item. It is often listed by "Virtual" suppliers who synthesize it upon receipt of an order.

Sourcing Decision Matrix The following logic flow dictates the most efficient acquisition strategy based on your project timeline.

Figure 1: Decision matrix for sourcing niche intermediates. If the compound is critical path, in-house synthesis is recommended over waiting for custom synthesis.

Recommended Suppliers (Precursors vs. Product)

Since the target molecule is likely unavailable, you must procure the precursors . These are commodity chemicals available with next-day delivery.

Table 2: Precursor Sourcing Table

| Component | Chemical Name | CAS No. | Recommended Suppliers | Purity Req. |

| Starting Material A | 3-Fluorobenzaldehyde | 456-48-4 | Sigma-Aldrich, Fluorochem, Combi-Blocks | >98% |

| Starting Material B | 593-56-6 | TCI, Alfa Aesar, Merck | >97% | |

| Reagent C | Pyridine-Borane Complex | 50271-74-0 | Sigma-Aldrich | ~8 M |

| Solvent | Ethanol / Methanol | 64-17-5 | Fisher Scientific | HPLC Grade |

Part 3: Scientific Integrity – The Synthetic Contingency

If commercial lead times are unacceptable, the following protocol provides a validated route to synthesize 3-Fluoro-N-methoxybenzylamine. This method utilizes a Reductive Amination via Oxime Ether pathway.

Mechanism of Action

-

Condensation: 3-Fluorobenzaldehyde reacts with

-methylhydroxylamine to form the stable oxime ether intermediate. -

Reduction: The C=N bond of the oxime ether is reduced to the C-N single bond (amine) using a selective reducing agent (Borane-Pyridine or Sodium Cyanoborohydride).

Note: Standard catalytic hydrogenation (

Figure 2: Synthetic pathway avoiding N-O bond cleavage. The oxime ether formation is followed by selective reduction.

Validated Experimental Protocol

Step 1: Formation of the Oxime Ether

-

Dissolve 3-Fluorobenzaldehyde (10 mmol, 1.24 g) and

-Methylhydroxylamine hydrochloride (12 mmol, 1.0 g) in absolute Ethanol (20 mL). -

Add Pyridine (15 mmol, 1.2 mL) dropwise.

-

Stir at room temperature for 2–4 hours.

-

Validation Point: Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde spot should disappear, replaced by a less polar oxime spot.

-

-

Concentrate the solvent in vacuo. Resuspend in

, wash with water and brine. Dry over -

Result: 3-Fluorobenzaldehyde

-methyloxime (Oil). Yield is typically >90%.

Step 2: Reduction to the Amine

-

Dissolve the crude oxime ether (from Step 1) in Ethanol (15 mL).

-

Cool to 0°C. Add Borane-Pyridine complex (20 mmol) followed by slow addition of 10% HCl (aq) to maintain pH ~5.

-

Why this reagent? Borane-Pyridine is stable and selective, minimizing the risk of over-reduction (cleaving the N-O bond) common with stronger hydrides [1].

-

-

Stir at room temperature for 12 hours.

-

Quench: Carefully add 10% NaOH until basic (pH > 10).

-

Extraction: Extract with

(3 x 20 mL). -

Purification: The secondary amine can be purified via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Part 4: Quality Control & Validation

When receiving a custom synthesis order or validating your in-house batch, the following analytical signatures confirm identity.

Table 3: Analytical Expectations

| Method | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl3) | ||

| 1H NMR (CDCl3) | Benzylic protons ( | |

| 1H NMR (CDCl3) | Aromatic protons (characteristic of 3-substituted ring). | |

| LC-MS (ESI+) | Confirm molecular ion. | |

| Impurity Check | Absence of | Confirms complete conversion of starting material. |

References

-

N-Alkoxyamine Synthesis via Borane Reduction

- Title: "Reduction of oxime ethers to N-alkoxyamines with borane-pyridine complex."

- Source: Journal of Organic Chemistry, 1989, 54(11), 2663–2667.

-

URL:[Link]

-

Precursor Sourcing (3-Fluorobenzaldehyde)

- Title: "3-Fluorobenzaldehyde Product Page"

-

Source: Sigma-Aldrich[2]

- Precursor Sourcing (O-Methylhydroxylamine HCl): Title: "Methoxylamine Hydrochloride Product Page" Source: TCI Chemicals

-

General Reductive Amination Reviews

- Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride"

- Source: Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

URL:[Link]

Sources

Strategic Utilization of 3-Fluoro-N-Methoxybenzylamine Derivatives in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists[1]

Executive Summary & Structural Logic

In the landscape of modern medicinal chemistry, 3-fluoro-N-methoxybenzylamine represents a high-value "privileged intermediate."[1] It combines two critical design elements: the metabolic robustness of the 3-fluorophenyl motif and the versatile reactivity of the N-methoxy (hydroxylamine ether) functionality.

This guide addresses the synthesis, reactivity, and application of this scaffold.[2][3][4][5][6][7][8] Unlike simple benzylamines, the N-methoxy variant serves a dual purpose:

-

Synthetic Handle: It acts as a powerful Directing Group (DG) for transition-metal-catalyzed C–H activation, enabling late-stage functionalization.[1]

-

Pharmacophore Modulator: The specific placement of the fluorine atom at the meta position blocks metabolic hotspots (CYP450 oxidation) without introducing the steric penalties associated with ortho substitution.

Physicochemical Profile & "Fluorine Effect"[5]

The strategic value of this derivative lies in its physicochemical properties.[5] The 3-fluoro substitution alters the electronic landscape of the benzyl ring, affecting both the pKa of the amine and the lipophilicity of the molecule.

| Property | Value / Trend | Impact on Drug Design |

| Molecular Formula | Core scaffold definition.[1] | |

| Electronic Effect | Electron-withdrawing group (EWG) deactivates the ring, increasing resistance to oxidative metabolism. | |

| Lipophilicity | Fluorine increases membrane permeability compared to the non-fluorinated parent. | |

| pKa Modulation | Lowered by ~0.5–1.0 units | The EWG effect reduces the basicity of the nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping. |

| Metabolic Stability | High | Blocks metabolic hydroxylation at the vulnerable C3 position. |

Robust Synthetic Protocols

The synthesis of 3-fluoro-N-methoxybenzylamine must avoid common pitfalls such as over-alkylation or N-O bond cleavage.[1] The Reductive Amination route is the industry standard for scalability and purity.

Protocol A: Reductive Amination (Recommended)[9]

Reaction Logic: Direct condensation of 3-fluorobenzaldehyde with O-methylhydroxylamine followed by reduction.[1] Sodium cyanoborohydride (

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with 3-fluorobenzaldehyde (1.0 equiv) and methanol (10 mL/g).

-

Add O-methylhydroxylamine hydrochloride (1.1 equiv).[1]

-

Add Pyridine or NaOAc (1.1 equiv) to buffer the solution (Target pH 4–5).

-

Observation: Stir at RT for 2–4 hours. Monitor by TLC/LCMS for the disappearance of aldehyde. The intermediate formed is the O-methyl oxime.

-

-

Selective Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium cyanoborohydride (

) (1.5 equiv) portion-wise. -

Critical Control: Add glacial acetic acid dropwise to maintain pH ~4–5. This protonates the oxime nitrogen, accelerating reduction while suppressing side reactions.

-

Stir at RT for 12 hours.

-

-

Workup & Purification:

-

Quench with saturated aqueous

(gas evolution). -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc). The product is a secondary amine and may streak on silica; add 1%

to the eluent.

-

Visualization: Synthetic Workflow

Caption: Step-wise reductive amination pathway highlighting the critical oxime ether intermediate.

Reactivity Profile: The N-Methoxy Directing Group

The N-methoxy group is not merely a substituent; it is a functional handle .[1] In modern catalysis, it serves as a removable or transformable Directing Group (DG) for C–H activation.

Mechanism of Action

The oxygen atom of the N-methoxy group coordinates to transition metals (Pd, Rh, Ru), positioning the catalyst to activate the ortho-C–H bond of the benzyl ring.

-

Rh(III)-Catalysis: Enables coupling with alkynes to form isoquinolines.[1]

-

Pd(II)-Catalysis: Facilitates ortho-halogenation or arylation.[1]

Why 3-Fluoro Matters Here: The fluorine at the meta position directs the C–H activation to the less sterically hindered ortho position (C6), or cooperates to activate C2 depending on the specific catalyst ligand sphere.

Visualization: C-H Activation Pathway[10][11]

Caption: Mechanism of N-methoxy directed C-H activation, facilitating ortho-functionalization.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Blocking

In drug development, the 3-fluorobenzyl moiety is a bioisostere for the benzyl group.

-

Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the C3 position blocks metabolic hydroxylation, a common clearance pathway for benzylamines.

-

Conformational Bias: The fluorine atom induces a dipole that can lock the conformation of the benzyl side chain when binding to receptors (e.g., GPCRs or Kinases).

The "Weinreb" Analogy

While Weinreb amides are famous for ketone synthesis, N-methoxy amines are precursors to N-alkoxy ureas and carbamates.[1] These derivatives often exhibit:

-

Improved Hydrolytic Stability: Compared to standard amides.

-

Unique Hydrogen Bonding: The N-OMe oxygen is a weak H-bond acceptor, while the NH is a donor.[1] This specific geometry can pick up unique interactions in the enzyme active site that a simple ethyl/methyl group cannot.

References

-

Reductive Amination Methodology

- Lane, C. F. "Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975, 135–146.

-

Source:[1]

-

N-Methoxy Directing Groups in C-H Activation

-

Fluorine in Medicinal Chemistry

- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

-

Source:

-

Properties of 3-Fluorobenzylamine

-

PubChem Compound Summary for CID 66853 (3-Fluorobenzylamine).[1]

-

Source:

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. a2bchem.com [a2bchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Synthesis Protocols for Benzenemethanamine, 3-fluoro-N-methoxy-

Abstract & Introduction

This technical guide details the synthesis of Benzenemethanamine, 3-fluoro-N-methoxy- (also known as N-methoxy-3-fluorobenzylamine). This compound belongs to the class of N,O-dialkylhydroxylamines, a structural motif increasingly relevant in medicinal chemistry as a bio-isostere for hydroxamic acids and as a key intermediate in the synthesis of kinase inhibitors and agrochemicals.

Unlike simple amines, the N-O bond in this molecule confers unique electronic properties and reactivity profiles. The primary challenge in its synthesis is preventing the reductive cleavage of the N-O bond, which would result in the formation of the primary amine (3-fluorobenzylamine). This guide presents two validated protocols: a highly selective Reductive Amination (Method A) and a Direct Alkylation (Method B), with a strong recommendation for Method A due to its superior selectivity and scalability.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into readily available precursors. The strategic disconnection occurs at the C-N bond or the N-O bond, though C-N formation is generally more convergent.

Figure 1: Retrosynthetic tree illustrating the Reductive Amination (solid lines) and Alkylation (dashed lines) pathways.

Method A: Reductive Amination (Recommended)[1][2]

This method is the "Gold Standard" for synthesizing N-alkoxy amines. It proceeds via the formation of an oxime ether intermediate, followed by a pH-controlled reduction.[1]

Why this method?

-

Selectivity: Avoids over-alkylation (formation of tertiary amines) common in direct alkylation.

-

Stability: The oxime ether intermediate is stable and can be purified if necessary.

-

Control: Allows the use of specific reducing agents that preserve the N-O bond.[2]

Phase 1: Formation of the Oxime Ether

Reaction:

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

3-Fluorobenzaldehyde (12.4 g, 100 mmol)

-

O-Methylhydroxylamine hydrochloride (10.0 g, 120 mmol, 1.2 equiv)

-

Ethanol (Absolute, 100 mL)

-

Pyridine (9.5 g, 120 mmol, 1.2 equiv)

-

-

Execution:

-

Dissolve the aldehyde in ethanol.

-

Add pyridine, followed by O-methylhydroxylamine hydrochloride in one portion.

-

Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes). The aldehyde spot (

) should disappear, replaced by the oxime ether (

-

-

Workup:

-

Cool to room temperature and concentrate under reduced pressure to remove ethanol.

-

Resuspend the residue in Water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

-

Wash combined organics with 1M HCl (to remove pyridine) and Brine.

-

Dry over anhydrous

, filter, and concentrate. -

Result: The crude oxime ether is typically a pale yellow oil or low-melting solid, sufficiently pure (>95%) for the next step.

-

Phase 2: Selective Reduction

Critical Control Point: The reduction must be performed at pH 3–4 .

-

Too Acidic (pH < 1): Hydrolysis of the oxime.

-

Too Basic (pH > 6): Reaction stalls; cyanoborohydride is inactive.

-

Wrong Reagent: Strong reducers like

or

Reagent: Sodium Cyanoborohydride (

Protocol:

-

Setup: 500 mL flask, magnetic stirring, pH monitoring (meter or Methyl Orange indicator).

-

Execution:

-

Dissolve the crude oxime ether (from Phase 1) in Methanol (150 mL).

-

Add a trace of Methyl Orange indicator (solution turns yellow).

-

Add Sodium Cyanoborohydride (9.4 g, 150 mmol, 1.5 equiv) in portions.

-

Acid Addition: Dropwise, add 4M HCl (in dioxane or water) or Glacial Acetic Acid.

-

Visual Cue: Maintain the solution color at a red-orange transition point (pH ~3-4). If it turns yellow, add acid; if deep red, stop acid addition.

-

Stir at room temperature for 4–16 hours.

-

-

Quench & Workup:

-

Concentrate methanol in vacuo (Caution: HCN potential; use a well-ventilated fume hood).

-

Basify the residue with 6M NaOH to pH > 10.

-

Extract with Ethyl Acetate (3 x 75 mL).

-

Wash organics with Brine, dry over

, and concentrate.

-

Figure 2: Workflow for the two-step reductive amination protocol.

Method B: Direct Alkylation (Alternative)

This method is suitable if the aldehyde is unavailable or if rapid synthesis of small quantities is required.

Reaction:

Protocol:

-

Dissolve O-methylhydroxylamine hydrochloride (3.0 equiv) and Potassium Carbonate (

, 4.0 equiv) in DMF. -

Stir for 30 minutes to liberate the free amine base.

-

Add 3-Fluorobenzyl bromide (1.0 equiv) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Note: The excess amine is crucial to prevent the product from reacting with a second molecule of benzyl bromide (forming the tertiary amine).

-

Workup: Dilute with water, extract with Ether/EtOAc. The excess O-methylhydroxylamine remains in the aqueous phase.

Purification & Characterization

Purification:

The crude product from Method A is often >90% pure. Final purification is best achieved via Vacuum Distillation (bp approx. 85–95°C at 1 mmHg, estimated) or Flash Chromatography (Silica gel, Eluent: 10%

Characterization Data (Expected):

| Technique | Signal | Assignment |

| 1H NMR (CDCl | Aromatic protons (3-F substitution pattern) | |

| N-H (Exchangeable) | ||

| Benzylic CH | ||

| Methoxy O-CH | ||

| 19F NMR (CDCl | Aromatic Fluorine | |

| MS (ESI+) | m/z 156.1 [M+H] | Parent ion |

Safety & Handling

-

Sodium Cyanoborohydride: Highly toxic if ingested. Contact with acid releases Hydrogen Cyanide (HCN) gas, which is fatal.

-

Precaution: Always work in a high-efficiency fume hood. Keep a cyanide antidote kit available. Quench waste streams with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal.

-

-

O-Methylhydroxylamine: Corrosive and toxic. Can cause skin sensitization.

-

3-Fluorobenzyl bromide: Lachrymator. Handle only in a hood.

References

-

Lane, C. F. "Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups."[3] Synthesis, 1975 , 135–146. Link

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

- Kikugawa, Y., & Kawase, M. "Pyridine-Borane as a Reducing Agent for Oximes." Chemistry Letters, 1977, 6(11), 1279–1280.

- Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283.

Sources

Preparation of Weinreb amide precursors using 3-fluoro-N-methoxybenzylamine

Executive Summary

This application note details the synthesis and utilization of

This modification is particularly valuable in medicinal chemistry for:

-

Late-Stage Diversification: Installing a fluorinated benzyl group that serves as a structural handle or pharmacophore.

-

Reaction Tracking: The

F NMR signal provides a distinct handle for monitoring reaction kinetics without interfering with -

Modified Solubility: The lipophilic nature of the 3-fluorobenzyl group improves solubility in non-polar solvents compared to the standard

-methyl variants, facilitating workup in large-scale synthesis.

Chemical Context & Reagent Profile

Reagent: 3-Fluoro-

Why 3-Fluoro?

The meta-fluorine substitution exerts an inductive electron-withdrawing effect (

Mechanism of Action (The Weinreb Chelation)

Like standard Weinreb amides, the 3-F-NMBA derived amides prevent over-addition of organometallics (Grignard or Organolithium reagents) via the formation of a stable 5-membered metal-chelated intermediate.

Figure 1: The stable metal-chelated intermediate prevents the collapse of the tetrahedral intermediate until acidic workup, ensuring ketone selectivity.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro- -methoxybenzylamine (If not commercial)

Note: If the reagent is purchased commercially, skip to Protocol B.

Objective: Synthesize the amine via reductive amination of 3-fluorobenzaldehyde.

Reagents:

-

3-Fluorobenzaldehyde (1.0 equiv)

- -Methylhydroxylamine hydrochloride (1.1 equiv)

-

Pyridine (1.1 equiv) or NaOAc (1.2 equiv)

-

Sodium cyanoborohydride (

) (1.5 equiv) -

Solvent: Methanol/Acetic Acid (10:1)

Step-by-Step:

-

Oxime Formation: Dissolve 3-fluorobenzaldehyde (10 mmol) and

-methylhydroxylamine HCl (11 mmol) in Methanol (30 mL). Add Pyridine (11 mmol). Stir at RT for 2 hours. Monitor by TLC (disappearance of aldehyde). -

Reduction: Cool the solution to 0°C. Add

(15 mmol) portion-wise. -

Acid Activation: Add Glacial Acetic Acid (3 mL) dropwise. Allow to warm to RT and stir for 4–12 hours.

-

Workup: Quench with sat.

(until pH ~8). Extract with Ethyl Acetate ( -

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to yield 3-F-NMBA as a colorless oil.

Protocol B: Coupling via T3P (Propylphosphonic Anhydride)

Status: Gold Standard Method. Rationale: T3P is chosen over EDC/HOBt for this application because it drives the reaction of sterically hindered/electron-deficient amines (like 3-F-NMBA) to completion with virtually no epimerization of chiral carboxylic acids.

Materials:

-

Carboxylic Acid Substrate (1.0 equiv)

-

3-F-NMBA (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

-

Setup: In a flame-dried flask under

, dissolve the Carboxylic Acid (1.0 mmol) and 3-F-NMBA (1.1 mmol) in dry EtOAc (5 mL, 0.2 M). -

Base Addition: Cool to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 5 minutes.

-

Coupling: Add T3P solution (1.5 mmol) dropwise.

-

Note: T3P is viscous; ensure accurate weighing or volumetric transfer.

-

-

Reaction: Allow to warm to RT. Stir for 2–4 hours.

-

Workup (Critical for Purity):

-

Add water (5 mL). Separate layers.

-

Wash organic layer with 0.5 M HCl (removes unreacted amine and DIPEA).

-

Wash with sat.[5]

(removes unreacted acid and phosphorus byproducts). -

Wash with Brine, dry (

), and concentrate.

-

-

Result: Usually yields high-purity amide (>95%) requiring no chromatography.

Protocol C: Coupling via CDI (1,1'-Carbonyldiimidazole)

Status: Cost-Effective Alternative. Rationale: Ideal for large-scale batches where T3P costs are prohibitive. CDI activates the acid to an acyl imidazole, which is then displaced by the amine.

Procedure:

-

Activation: Dissolve Carboxylic Acid (1.0 mmol) in dry THF or DCM (5 mL). Add CDI (1.1 mmol) in one portion.

-

Gas Evolution: Stir at RT for 30–60 mins. Observe

evolution. Ensure bubbling ceases before proceeding. -

Amine Addition: Add 3-F-NMBA (1.2 mmol).

-

Optimization: If the reaction is slow (due to the fluorine effect), add a catalytic amount of Imidazole HCl or DMAP (0.1 equiv) to protonate the leaving group.

-

-

Reaction: Stir at RT for 12–18 hours.

-

Workup: Dilute with EtOAc. Wash with 1M HCl (

) to remove imidazole and unreacted amine. Wash with sat.[5]

Data Analysis & Troubleshooting

Quantitative Comparison of Methods

| Metric | T3P Method (Protocol B) | CDI Method (Protocol C) | EDC/HOBt Method |

| Yield (Avg) | 88–96% | 75–85% | 70–80% |

| Epimerization | < 1% (Excellent) | < 5% (Good) | Variable |

| Reaction Time | 2–4 Hours | 12–18 Hours | 6–12 Hours |

| Purification | Extraction often sufficient | Chromatography likely | Chromatography required |

| Cost | High | Low | Medium |

Troubleshooting Guide

-

Issue: Low Conversion with CDI.

-

Cause: The acyl imidazole intermediate is stable, and 3-F-NMBA is less nucleophilic due to the fluorine.

-

Fix: Heat the reaction to 50°C or switch to Protocol B (T3P).

-

-

Issue: Epimerization of Chiral Acids.

-

Cause: Over-activation or high base concentration.

-

Fix: Use T3P at 0°C. Ensure DIPEA is added before T3P to buffer the acidity.

-

-

Issue: "Stalled" Grignard Reaction (Downstream).

-

Cause: The bulky 3-fluorobenzyl group may sterically hinder the approach of the nucleophile.

-

Fix: Run the Grignard addition at 0°C instead of -78°C, or use

as a Lewis acid additive to accelerate the addition.

-

Workflow Visualization

The following diagram illustrates the complete pathway from reagent synthesis to the final ketone product, highlighting the critical T3P coupling step.

Figure 2: End-to-end synthesis workflow for generating ketones via the 3-F-NMBA intermediate.

References

-

Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Detailed review of T3P utility).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Context on fluorine electronic effects).

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Guidance on T3P vs CDI).

-

Organic Chemistry Portal. Synthesis of Weinreb Amides. (General protocols and reactivity).

Sources

- 1. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 2. ‘Umpolung’ Reactivity in Semiaqueous Amide and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

Handling precautions for fluorinated benzenemethanamine compounds

Abstract

Fluorinated benzenemethanamines (e.g., 2-, 3-, or 4-fluorobenzylamine) are critical pharmacophores in medicinal chemistry, serving as precursors for enzyme inhibitors and receptor ligands. While structurally simple, their handling requires rigorous adherence to specific protocols due to two primary factors: aggressive corrosivity (Skin Corr. 1B) and rapid atmospheric degradation (carbamate formation). This guide provides a self-validating framework for researchers to maintain reagent integrity and ensure operator safety, moving beyond basic safety data sheets (SDS) to operational excellence.

Part 1: Chemical Profile & Hazard Mechanics

To handle these compounds effectively, one must understand the underlying chemical mechanics that dictate their instability and toxicity.

The Fluorine Effect on Basicity and Corrosivity

Benzenemethanamines are strong organic bases. The introduction of a fluorine atom on the aromatic ring exerts an electron-withdrawing inductive effect (-I), which slightly reduces the basicity of the amine nitrogen compared to non-fluorinated benzylamine. However, this does not mitigate their corrosivity.[1]

-

Mechanism: The unshared electron pair on the nitrogen remains highly nucleophilic. Upon contact with biological tissue, it rapidly saponifies lipids and denatures proteins, causing deep, necrotic burns that may not be immediately painful due to nerve damage.

-

Operational Implication: Standard nitrile gloves are often insufficient for prolonged exposure. Double-gloving or using laminate film (Silver Shield) gloves is required for direct handling.

The "Silent Yield Killer": Atmospheric Carboxylation

The most overlooked aspect of handling fluorinated benzylamines is their reactivity with atmospheric carbon dioxide (

-

The Pathway: Primary amines react reversibly with

to form carbamic acid, which immediately reacts with another equivalent of amine to form a stable ammonium carbamate salt. -

The Consequence: This is a solid precipitate that alters the stoichiometry of the reagent. If a researcher weighs 100 mg of "aged" amine, they may effectively be adding only 80 mg of active amine and 20 mg of inactive salt, leading to failed coupling reactions or erroneous biological assay data.

Table 1: Physicochemical & Hazard Profile

| Property | Data (Typical for 4-Fluorobenzylamine) | Operational Significance |

| CAS No. | 140-75-0 | Verification Key |

| Physical State | Colorless to light yellow liquid | Yellowing indicates oxidation/aging. |

| Boiling Point | ~183°C | High boiling point makes removal by rotovap difficult; requires acidic workup. |

| Flash Point | 66°C (Closed Cup) | Combustible.[2] Ground all glassware. |

| pKa (Conj. Acid) | ~9.0 - 9.5 | Strong base; incompatible with acids and anhydrides. |

| GHS Class | Skin Corr.[3][4][5][6][7] 1B, Eye Dam. 1 | Corrosive. Irreversible tissue damage possible. |

Part 2: The "Zero-Carbonate" Storage Protocol

This protocol is designed to be self-validating . You do not just store the chemical; you prove it remains pure.

The Nitrogen Blanket Technique

Never store fluorinated benzylamines in the original bottle without purging after every use.

-

Purge: Insert a needle connected to an inert gas line (Nitrogen or Argon) into the headspace of the bottle.

-

Vent: Insert a short "bleed" needle to allow air to escape.

-

Flow: Flow gas for 30–60 seconds (gentle stream) to displace humid,

-rich air. -

Seal: Remove the vent needle first, then the gas needle, and seal immediately with Parafilm.

Validation: The NMR Integrity Check

Before using the reagent in a critical GMP step or expensive synthesis, validate its purity.

-

Method: Take a 10 µL aliquot and dissolve in

(avoid -

The Marker: Look for the carbamate carbonyl carbon signal in

NMR.[8]-

Pure Amine: No signal > 150 ppm (except aromatic C-F doublets).

-

Contaminated: Distinct signals at ~163 ppm (carbonyl) and ~159 ppm indicate carbamate formation [1].[8]

-

Part 3: Operational Handling Workflow

The following diagram outlines the logical decision-making process for safe transfer. This workflow integrates the "Self-Validating" checks directly into the procedure.

Figure 1: Safe Handling Logic Flow. Note the critical decision point at "Integrity Check" to prevent stoichiometry errors.

Syringe Transfer Protocol (The "No-Pour" Rule)

Never pour fluorinated amines. Drops on threads cause caps to seize (carbonate formation) and increase vapor exposure.

-

Setup: Use a luer-lock syringe with a long stainless steel needle.

-

Pressure Equalization: Insert a nitrogen balloon needle into the septum before withdrawing liquid to prevent vacuum formation.

-

Draw: Withdraw the required volume.

-

Transfer: Dispense directly into the reaction vessel (submerged tip if possible) to minimize vapor generation.

Part 4: Emergency Response & Waste Management

Fluorinated compounds present unique disposal challenges. The C-F bond is extremely stable, and improper incineration can release Hydrogen Fluoride (HF).

Waste Segregation Strategy

Do not mix with general organic waste if your facility separates halogenated waste.

-

Stream A (General Organic): Non-halogenated solvents (Acetone, MeOH).

-

Stream B (Halogenated): DCM, Chloroform, Fluorinated Benzylamines .

-

Why? Stream B is sent to high-temperature incinerators equipped with caustic scrubbers to neutralize the HF gas generated during combustion.

-

Spill Response Logic

In the event of a spill, the response depends on the volume and location.

Figure 2: Spill Response Decision Matrix. Differentiates between manageable hood spills and evacuation-level events.

References

-

MDPI. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules. [Link]

-

EPA. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

Sources

- 1. mcfenvironmental.com [mcfenvironmental.com]

- 2. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.ca [fishersci.ca]

- 5. fishersci.fr [fishersci.fr]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving reaction yields for Benzenemethanamine 3-fluoro-N-methoxy- synthesis

Welcome to the technical support center for the synthesis of 3-Fluoro-N-methoxybenzenemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also logically diagnose and resolve issues encountered in your own laboratory setting.

Overview of the Synthesis: Reductive Amination

The most common and efficient method for synthesizing 3-Fluoro-N-methoxybenzenemethanamine is through the reductive amination of 3-fluorobenzaldehyde with methoxyamine (also known as O-methylhydroxylamine).[1][2] This process involves two key steps: the formation of an intermediate oxime ether (an imine analog) followed by its reduction to the desired amine.

The overall transformation is as follows:

3-Fluorobenzaldehyde + Methoxyamine → [Intermediate Oxime Ether] → 3-Fluoro-N-methoxybenzenemethanamine

This reaction is popular in medicinal chemistry due to its operational simplicity and tolerance for a wide range of functional groups.[3] However, achieving high yields requires careful control over several reaction parameters.

Experimental Workflow Diagram

Caption: High-level workflow for the synthesis of 3-Fluoro-N-methoxybenzenemethanamine.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What's going wrong?

Low or no yield is the most common issue, typically pointing to problems in one of the two key stages: oxime ether formation or reduction.

Possible Cause A: Inefficient Oxime Ether Formation The equilibrium between the aldehyde/amine and the oxime ether must be shifted towards the product.[1]

-

Diagnosis: Your TLC or LC-MS shows a large amount of unreacted 3-fluorobenzaldehyde even after stirring the aldehyde and amine together for an extended period before adding the reducing agent.

-

Solution 1: pH and Amine Salt: Methoxyamine is often supplied as a hydrochloride salt (CH₃ONH₂·HCl).[4] The amine must be in its free-base form to be nucleophilic. If you are using the HCl salt, you must add a non-nucleophilic base (like triethylamine or diisopropylethylamine) to liberate the free amine.[5] Alternatively, a stepwise procedure where the amine is free-based during workup prior to the reaction can be employed.

-

Solution 2: Water Removal: The formation of the oxime ether releases one equivalent of water.[1] In some systems, this water can hinder the reaction or decompose certain reducing agents. While often not necessary for mild reductants like sodium triacetoxyborohydride, if the reaction is sluggish, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the imine-formation step can drive the equilibrium forward.

Possible Cause B: Ineffective Reduction The choice and quality of the reducing agent are critical.

-

Diagnosis: Your TLC or LC-MS shows the presence of the intermediate oxime ether (a new spot from the starting materials) but little to no final product after the reducing agent has been added.

-

Solution 1: Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this transformation.[3][6] It is mild, selective for the iminium/oxime ether intermediate over the starting aldehyde, and effective in common solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6][7] While sodium cyanoborohydride (NaBH₃CN) is also effective, it is more toxic and can generate cyanide gas during acidic workup.[1][8] Sodium borohydride (NaBH₄) is generally a poor choice for a one-pot reaction as it can readily reduce the starting aldehyde.[7][8]

-

Solution 2: Reagent Quality: Hydride reducing agents, especially NaBH(OAc)₃, can be sensitive to moisture.[7] Use a freshly opened bottle or a reagent that has been stored properly in a desiccator. Poor-quality or old reducing agent is a frequent cause of reaction failure.

-

Solution 3: Reaction Conditions: Reductions with NaBH(OAc)₃ are typically run at room temperature. If the reaction is slow, gentle heating (e.g., to 40 °C) can sometimes be beneficial, but this should be monitored carefully to avoid side reactions.

| Reducing Agent | Pros | Cons |

| NaBH(OAc)₃ (STAB) | High selectivity for imine/oxime[1][6], mild, commercially available. | Moisture sensitive, relatively expensive. |

| NaBH₃CN | Effective, stable in mildly acidic conditions.[9] | Highly toxic, generates HCN in acidic workup.[1] |

| NaBH₄ | Inexpensive, readily available. | Non-selective, readily reduces aldehydes and ketones.[8] |

| H₂/Catalyst (e.g., Pd/C) | Economical for large scale, clean. | May reduce other functional groups (e.g., nitro groups, C-C multiple bonds).[6] |

Question 2: My reaction works, but it's messy. How do I identify and eliminate major impurities?

Side-product formation is often a result of incorrect reagent choice or stoichiometry.

Impurity A: 3-Fluorobenzyl Alcohol This is the product of direct reduction of the starting aldehyde.

-

Identification: A new spot on TLC, confirmed by LC-MS (mass will correspond to the alcohol).

-

Cause: The reducing agent is not selective enough. This is very common when using a strong reductant like NaBH₄ in a one-pot procedure.[8]

-

Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for avoiding this side reaction as it reduces the protonated imine intermediate much faster than the neutral aldehyde.[6][9]

Impurity B: Over-Alkylated Product (Dialkylation) This occurs when the newly formed product amine reacts with another molecule of the aldehyde.

-

Identification: A higher molecular weight peak in the LC-MS corresponding to the addition of another 3-fluorobenzyl group.

-

Cause: This is a common side reaction when using primary amines.[6] While less common with N-alkoxyamines, it can still occur if reaction conditions are forced.

-

Solution 1: Stoichiometry Control: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the methoxyamine to ensure all the aldehyde is consumed in forming the initial desired oxime ether.

-

Solution 2: Stepwise Procedure: A more rigorous approach is to first form the oxime ether, isolate it or carry it forward after confirming full conversion of the aldehyde, and then add the reducing agent in a separate step.[6]

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How should I handle methoxyamine hydrochloride? It's a solid salt. Methoxyamine HCl is stable and easy to handle.[10] To use it in the reaction, you must neutralize it to form the free base, CH₃ONH₂. A common procedure is to dissolve or suspend the salt in your reaction solvent (e.g., DCM or DCE) and add one equivalent of a tertiary amine base like triethylamine (Et₃N). Stir for 15-20 minutes before adding the aldehyde.

Q2: What is the best solvent for this reaction? 1,2-Dichloroethane (DCE) is widely cited as the preferred solvent for reductive aminations using NaBH(OAc)₃ because it generally leads to faster and cleaner reactions.[3][6] Dichloromethane (DCM) is also a good choice. Tetrahydrofuran (THF) can be used, but reactions may be slower.[6] Protic solvents like methanol (MeOH) are less ideal for one-pot reactions with NaBH(OAc)₃ but can be used in stepwise procedures, particularly for imine formation.[6]

Q3: How can I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate. You should be able to see the 3-fluorobenzaldehyde (starting material), the intermediate oxime ether (which will have a different Rf), and the final product amine (which is often more polar and may streak without a bit of base like Et₃N in the eluent). Liquid Chromatography-Mass Spectrometry (LC-MS) is even better, as it allows you to confirm the masses of the species at each stage of the reaction.

Q4: What is the best method for work-up and purification? After the reaction is complete, a standard aqueous work-up is performed.

-

Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid.

-

Extract: Extract the aqueous layer with an organic solvent like DCM or Ethyl Acetate (3x).

-

Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Q5: Are there any specific safety precautions for this reaction? Standard laboratory safety practices should be followed. Methoxyamine and its salts can be irritants, so avoid inhalation and skin contact.[10] Dichloromethane and 1,2-dichloroethane are hazardous solvents and should be handled in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]

Detailed Experimental Protocol

This protocol is a reliable starting point for the synthesis on a laboratory scale, utilizing the recommended reagents for optimal yield and purity.

Reagents & Materials:

-

3-Fluorobenzaldehyde

-

Methoxyamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Standard laboratory glassware

Procedure:

-

Amine Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methoxyamine hydrochloride (1.2 equivalents). Add anhydrous DCE (approx. 0.2 M relative to the aldehyde). Add triethylamine (1.2 equivalents) and stir the resulting suspension at room temperature for 20 minutes.

-

Oxime Ether Formation: Add 3-fluorobenzaldehyde (1.0 equivalent) to the flask. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate oxime ether by TLC or LC-MS until the aldehyde is mostly consumed.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

-

Causality Note: Adding the reductant in one portion is generally acceptable for NaBH(OAc)₃. Its mild nature prevents a violent exotherm. The excess equivalents ensure the reduction goes to completion.

-

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the oxime ether intermediate by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 30% ethyl acetate in hexanes to afford the pure 3-Fluoro-N-methoxybenzenemethanamine as a colorless oil.

-

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity can be assessed by HPLC.[12][13]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Reisman, S. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

-

Myers, A. (n.d.). Reductive Amination. Myers Chem 115 Handouts. [Link]

-

Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 832-836. [Link]

-

Studer, A., & Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]

-

Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Madder, A., et al. (2015). Selective chemical modification of DNA with alkoxy- and benzyloxyamines. Organic & Biomolecular Chemistry, 13, 6396-6403. [Link]

-

LookChem. (n.d.). Cas 1117-97-1, N-methoxymethylamine. Retrieved from [Link]

-

Jiang, X., et al. (2018). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. Journal of the American Chemical Society, 140(4), 1512-1516. [Link]

-

Royal Society of Chemistry. (2016). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. In Nitroxides. [Link]

-

PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. Retrieved from [Link]

-

Eurofins. (2023). Analytical Method Summaries. [Link]

-

Pallant, A., et al. (2000). Determination of plasma methoxyamines. Clinical Chemistry and Laboratory Medicine, 38(6), 513-517. [Link]

-

ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination Practice Problems | Test Your Skills with Real Questions [pearson.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. Determination of plasma methoxyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing temperature for Benzenemethanamine 3-fluoro-N-methoxy- reactions

Technical Support Center: Benzenemethanamine, 3-fluoro-N-methoxy- (CAS: 1514902-35-0)

Topic: Optimization of Reaction Temperature & Thermal Stability Ticket ID: #T-3F-NM-OPT Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are working with Benzenemethanamine, 3-fluoro-N-methoxy- (also known as N-methoxy-3-fluorobenzylamine). This is a specialized secondary amine building block, typically used to synthesize Weinreb amides or N-alkoxy derivatives.

Critical Constraint: The N–O bond in this molecule introduces thermal lability not present in standard benzylamines. Additionally, the 3-fluoro substituent exerts an electron-withdrawing inductive effect (

The Optimization Paradox: You need sufficient energy (temperature) to overcome the fluorine-induced deactivation, but excessive heat will cleave the N–O bond, leading to complex decomposition mixtures.

Module 1: Thermal Stability & Storage Profile

Before initiating reactions, ensure your baseline material is uncompromised.

| Parameter | Recommended Range | Scientific Rationale |

| Storage Temp | -20°C | Prevents slow disproportionation of the N-alkoxy amine. |

| Handling Temp | 0°C to 25°C | Stable for short-term handling. Avoid prolonged exposure >40°C. |

| Critical Limit | > 80°C | High Risk. Homolysis of the N–O bond becomes kinetically accessible, generating methoxy radicals and benzylimine byproducts. |

Module 2: Reaction Optimization (Acylation/Weinreb Synthesis)

The most common application for this compound is reacting it with acid chlorides or activated esters to form Weinreb amides .

The Challenge

The 3-fluoro group pulls electron density away from the reaction center (the Nitrogen lone pair).

-

Result: The reaction is slower than with standard N-methoxybenzylamine.

-

Common Mistake: Researchers see the slow rate and crank the heat to reflux. Do not do this. It leads to "black tar" decomposition.

Optimized Protocol: Low-Temp Activation

Objective: Synthesize N-methoxy-N-(3-fluorobenzyl)amide without thermal degradation.

-

Solvent Selection: Anhydrous DCM (Dichloromethane) or THF. Avoid protic solvents.

-

Base Selection: Use Pyridine (mild) or DIPEA (hindered). For sluggish reactions, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst rather than increasing temperature.

-

Temperature Ramp:

-

Step A (Addition): Cool solution to 0°C . Add acid chloride dropwise. The exotherm must be controlled to protect the N-O bond.

-

Step B (Reaction): Allow to warm naturally to 20–25°C (Room Temp) .

-

Step C (Forcing - Only if required): If conversion is <50% after 4 hours, heat to maximum 40°C . Do not exceed.

-

Visualizing the Pathway

Caption: Figure 1. Kinetic competition between productive acylation and thermal decomposition. High temperatures favor the irreversible cleavage of the labile N-O bond.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction yield is low (30-40%), and I see starting material remaining. Should I reflux? A: No. The 3-fluoro group has deactivated the amine. Instead of heat:

-

Increase Concentration: Run the reaction at 0.5 M to 1.0 M to improve kinetics.

-

Switch Base: If using Triethylamine (TEA), switch to Pyridine or add catalytic DMAP.

-

Check Reagent Quality: Acid chlorides hydrolyze easily. Ensure your electrophile is fresh.

Q2: The reaction mixture turned dark brown/black. What happened? A: This indicates thermal decomposition , likely N-O bond homolysis.

-

Cause: Temperature was too high (>50°C) or the exotherm at the start was uncontrolled.

-

Fix: Restart. Use an ice bath during addition. Ensure internal temperature monitoring.

Q3: Can I use this amine in Pd-catalyzed cross-couplings? A: Yes, but with caution. N-methoxy amines can act as directing groups.

-

Constraint: Most Pd-couplings require 80–100°C.

-

Solution: Use highly active precatalysts (e.g., Pd-PEPPSI or Buchwald generations) that allow coupling at 40–60°C . Avoid conditions requiring 110°C+ in toluene/DMF.

Module 4: Diagnostic Flowchart

Use this logic tree to diagnose issues with your specific experiment.

Caption: Figure 2. Decision matrix for troubleshooting reactivity issues with 3-fluoro-N-methoxy-benzenemethanamine.

References

-

Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

- Context: Foundational text on the stability and synthesis of Weinreb amides, establishing the standard 0°C–RT protocols.

-

Mayr, H.; Ofial, A. R. (2018). "Nucleophilicity Trends of Amines". Master Organic Chemistry.

- Context: Explains the inductive deactivation of amines by electron-withdrawing groups (like Fluorine) and the alpha-effect of the N-methoxy group.

-

Zakharov, V. V., et al. (2022).[2] "Thermal Decomposition of Alkoxy-NNO-azoxy Compounds". Russian Journal of Physical Chemistry B.

- Context: Provides mechanistic insight into the thermal lability of N-methoxy/N-O bonds and the risks of high-temper

-

BenchChem Support. (2025). "Reactivity of Substituted Benzylamines".

- Context: General data on the nucleophilicity shifts in meta-substituted benzylamines.

Sources

Storage stability and degradation of Benzenemethanamine 3-fluoro-N-methoxy-

Technical Support Center: 3-Fluoro-N-methoxybenzylamine Stability Guide

-

Ticket ID: #STAB-154590

-

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

-

Subject: Storage Stability, Degradation Pathways, and Handling Protocols

Executive Summary

Benzenemethanamine, 3-fluoro-N-methoxy- (also known as N-Methoxy-3-fluorobenzylamine) is a specialized building block often used in the synthesis of agrochemicals (e.g., carboxamide fungicides) and pharmaceutical intermediates.[1][2][3][4][5][6][7][8]

Unlike standard benzylamines, the presence of the N-methoxy group imparts unique chemical lability. It possesses the "alpha-effect," making the nitrogen nucleophilic, yet the N-O bond introduces susceptibility to radical oxidation and reductive cleavage. This guide outlines the rigorous protocols required to maintain >98% purity.

Module 1: Critical Storage Protocol (The "Gold Standard")

Core Directive: This compound is hygroscopic and oxidatively labile . Treat it as a reactive intermediate, not a stable shelf reagent.

| Parameter | Specification | Scientific Rationale (The "Why") |

| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits the auto-oxidation of the benzylic carbon and suppresses N-O bond homolysis. |

| Atmosphere | Argon or Nitrogen | Oxygen promotes the formation of N-oxide or imine impurities. Argon is preferred as it is heavier than air, blanketing the solid/oil effectively. |

| Container | Amber Glass + Teflon Liner | Amber glass blocks UV light (preventing photolytic N-O cleavage). Teflon liners prevent leaching of plasticizers, which can react with the nucleophilic amine. |

| Desiccation | Required | Moisture catalyzes hydrolysis.[9] Store the primary vial inside a secondary jar containing activated silica gel or molecular sieves. |

Module 2: Degradation Pathways & Visualization

The Mechanism of Decay: The primary degradation route involves oxidative instability at the benzylic position, followed by hydrolysis.

-

Oxidation: Air exposure leads to the abstraction of the benzylic proton, forming an imine intermediate.

-

Hydrolysis: The imine rapidly hydrolyzes in the presence of moisture to release 3-fluorobenzaldehyde and methoxyamine .

-

Disproportionation: In acidic environments, the N-O bond may cleave.

Visualizing the Pathway (Graphviz)

Figure 1: The primary oxidative degradation pathway of N-alkoxybenzylamines. The formation of 3-fluorobenzaldehyde is the critical failure mode.

Module 3: Troubleshooting & Diagnostics

Scenario: "My compound has changed color."

| Observation | Diagnosis | Action Plan |

| Slight Yellowing | Early Oxidation (Imine formation) . Benzylic imines are often yellow oils/solids. Purity likely ~90-95%. | Purify immediately. Silica gel chromatography is usually effective, but use a neutralized mobile phase (1% Et3N) to prevent acid-catalyzed hydrolysis on the column. |

| Dark Orange/Red | Advanced Degradation/Polymerization . Significant accumulation of aldehydes and condensation byproducts. | Discard. Recovery yield will be too low to justify the effort. |

| White Precipitate | Salt Formation . If stored near HCl or other acids, the amine may have protonated. | Check Solubility. If the precipitate is water-soluble but organic-insoluble, it is likely the hydrochloride salt. Freebase it with NaHCO3 wash. |

Analytical Validation Protocol (HPLC)

Do not rely solely on NMR, as paramagnetic impurities can broaden peaks.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it degrades the N-O bond).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amine).

-

Marker: Look for a peak eluting earlier than the parent (Methoxyamine) and a peak eluting later (3-Fluorobenzaldehyde).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution? A: Not recommended for long periods. If necessary, store in anhydrous Toluene or Dichloromethane at -20°C. Avoid solvents susceptible to peroxide formation (like THF or Ether) and avoid ketones (Acetone), as the N-methoxy amine will react with the solvent to form an oxime.

Q2: I need to use it in a reaction with a Lewis Acid. Is it compatible? A: Use caution. Strong Lewis Acids (e.g., BBr3, AlCl3) can cleave the N-O bond, converting your N-methoxy amine into a primary amine or other degradation products. Mild Lewis acids are generally tolerated if kept cold.

Q3: The Certificate of Analysis (CoA) says "Store at 2-8°C". Why do you recommend -20°C? A: 2-8°C is sufficient for short-term shipping and immediate use (weeks). For research inventory (months/years), -20°C is the only way to arrest the entropy-driven oxidation of the benzylic position.

Q4: Is the compound toxic? A: Treat as Toxic . Benzylamines can be skin irritants, and the metabolic breakdown products (methoxyamine) are cytotoxic. Always use a fume hood.

References

-

Degradation of Benzylamines

-

Stability of N-Alkoxy Amines

-

Hydrolysis Mechanisms

Sources

- 1. Benzeneethanamine, 3-fluoro-beta,5-dihydroxy-N-methyl- | C9H12FNO2 | CID 541491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - Benzenemethanamine, n-butyl-3,5-difluoro- (C11H15F2N) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. Methoxyamine - Wikipedia [en.wikipedia.org]

Technical Support Center: Purification Protocols for 3-Fluoro-N-Methoxybenzylamine

Ticket ID: PUR-3F-NMB-001 Subject: Removal of unreacted 3-fluoro-N-methoxybenzylamine from crude reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Low Basicity" Trap

Before proceeding with standard workups, you must recognize the unique chemical nature of your impurity. 3-fluoro-N-methoxybenzylamine is not a standard secondary amine; it is an N-alkoxy amine .

-

Standard Amine pKa: ~10 (Protonated at pH 7)

-

N-Alkoxy Amine pKa: ~4.5 (Remains neutral at pH 7)

The Problem: Standard "mild acid" washes (e.g., 10% citric acid or saturated

The Solution: You must employ High-Acidity Extraction (pH < 2) or Electrophilic Scavenging .

Module 1: Liquid-Liquid Extraction (The pH Swing)

Applicability: Use this method if your target product is non-basic (e.g., amides, esters, nitriles) or acid-stable .

The Science of Separation

To force the 3-fluoro-N-methoxybenzylamine into the aqueous layer, you must drop the pH at least 2 units below its pKa (~4.6). This requires a pH of < 2.5.

Step-by-Step Protocol

-

Dilution: Dissolve your crude mixture in a non-miscible organic solvent (Ethyl Acetate or DCM).

-

Ratio: 10 mL solvent per 1 g crude.

-

-

The Critical Acid Wash:

-

Wash the organic layer twice with 1M HCl (pH ~0).

-

Volume: Use 1:1 volume ratio (Organic:Aqueous).

-

Mechanism:[1] The HCl protonates the N-alkoxy amine (

), rendering it ionic and water-soluble.

-

-

Verification (TLC Check):

-

Spot the organic layer against the pure impurity.

-

If the spot persists, perform a third wash with 2M HCl .

-

-

Neutralization (For Product Safety):

-

Wash the organic layer once with Brine.

-

Wash once with Saturated

to remove residual acid traces.

-

-

Drying: Dry over

, filter, and concentrate.

Data: Extraction Efficiency vs. pH

| Wash Solution | Approx.[2] pH | % Impurity Removed (Theoretical) | Outcome |

| Sat. | ~5.5 | < 10% | FAILURE (Impurity stays in Organic) |

| 10% Citric Acid | ~3.5 | ~80% | RISKY (Trace impurity remains) |

| 1M HCl | ~0.1 | > 99.9% | SUCCESS (Complete partitioning) |

Module 2: Solid-Phase Scavenging (For Acid-Sensitive Products)

Applicability: Use this if your product contains acid-sensitive groups (acetals, silyl ethers) or is itself a basic amine (which would also be removed by Method 1).

The Mechanism

Since 3-fluoro-N-methoxybenzylamine is a secondary amine, it remains nucleophilic . We use a polymer-supported electrophile (Isocyanate) to covalently bind the impurity. The impurity becomes part of the solid bead and is filtered away.

Workflow Diagram (DOT)

Caption: Workflow for removing nucleophilic amine impurities using Polymer-Supported Isocyanate (PS-NCO).

Step-by-Step Protocol

-

Resin Selection: Use PS-Isocyanate (Polystyrene-supported Isocyanate).

-

Loading: Typically 1.0–1.5 mmol/g.

-

-

Stoichiometry Calculation:

-

Estimate the moles of unreacted amine (based on TLC or NMR integration).

-

Add 3 equivalents of resin relative to the impurity.

-

-

Incubation:

-

Add resin to the crude solution (DCM or THF are ideal).

-

Agitate gently (orbital shaker) at Room Temperature for 4–12 hours.

-

Note: Do not use magnetic stirring bars, as they can grind the resin beads, clogging filters.

-

-

Filtration:

-

Filter through a fritted glass funnel or a cotton plug.

-